molecular formula C16H25BN2O2 B6337839 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester CAS No. 1402166-11-3

2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester

Cat. No. B6337839
CAS RN: 1402166-11-3
M. Wt: 288.2 g/mol
InChI Key: STHRVGVEKPYGMK-UHFFFAOYSA-N
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Description

2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester (2CPyB-P) is a versatile compound that has been used in a variety of scientific research applications. It is a boronate ester, meaning that it contains a boron atom bound to an oxygen atom, and a pinacol group, which is a cyclic ether. 2CPyB-P is a useful reagent for organic synthesis due to its ability to form strong boron-oxygen bonds and its low toxicity. It has been used in a number of biochemical and physiological studies, and its versatility allows for a wide range of applications.

Scientific Research Applications

2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester has been used in a variety of scientific research applications, including the synthesis of polymers, the study of protein-ligand interactions, and the study of enzyme-catalyzed reactions. It has also been used in the synthesis of pharmaceuticals, including anti-cancer drugs. In addition, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester has been used in the study of the structure and function of proteins and enzymes, as well as in the study of the structure and function of DNA and RNA.

Mechanism of Action

2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester is a boronate ester, meaning that it contains a boron atom bound to an oxygen atom. This boron-oxygen bond is strong and can be used to form covalent bonds with other molecules. In particular, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester can form covalent bonds with proteins and enzymes, allowing it to act as a ligand and modulate their activity. Additionally, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester can form covalent bonds with DNA and RNA, allowing it to act as a probe and study their structure and function.
Biochemical and Physiological Effects
2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester has been used in a number of biochemical and physiological studies, and its versatility allows for a wide range of applications. For example, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester has been used to study the structure and function of proteins and enzymes, as well as the structure and function of DNA and RNA. Additionally, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester has been used to study the interactions between proteins and ligands, as well as the interactions between enzymes and substrates. Finally, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester has been used to study the effects of drugs on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester has a number of advantages for use in laboratory experiments. For example, it is a non-toxic reagent that can be easily synthesized, and it can form strong covalent bonds with proteins, enzymes, DNA, and RNA. Additionally, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester can be used in a wide range of biochemical and physiological studies. However, there are some limitations to its use in laboratory experiments. For example, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester can be difficult to synthesize in large quantities, and it can be difficult to isolate the product from the reaction mixture. Additionally, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester can be difficult to handle and store due to its sensitivity to air and light.

Future Directions

The versatility of 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester makes it a promising reagent for a variety of scientific research applications. In particular, it could be used in the study of protein-ligand interactions, the study of enzyme-catalyzed reactions, and the study of the structure and function of DNA and RNA. Additionally, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester could be used to study the effects of drugs on biochemical and physiological processes, and it could be used to synthesize pharmaceuticals. Finally, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester could be used in the development of new synthetic methods, such as the synthesis of polymers.

Synthesis Methods

2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester can be synthesized using a variety of methods, including the condensation of 2-cyclohexylpyrimidine-5-boronic acid (2CPyB) with pinacol in the presence of a base. The reaction is typically carried out at room temperature, and the product is isolated by filtration. Alternatively, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester can be synthesized by reacting 2CPyB with an amine in the presence of a base. The reaction is typically carried out at room temperature, and the product is isolated by filtration.

properties

IUPAC Name

2-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(19-11-13)12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHRVGVEKPYGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701146761
Record name Pyrimidine, 2-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester

CAS RN

1402166-11-3
Record name Pyrimidine, 2-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402166-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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